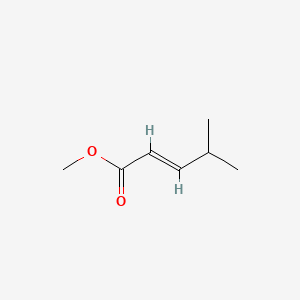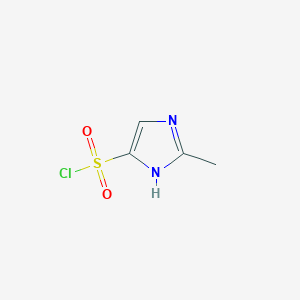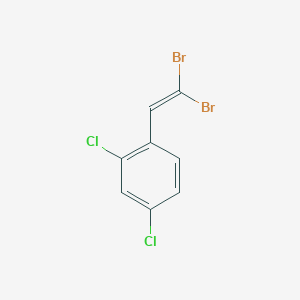
2,4-Dichloro-1-(2,2-dibromovinyl)benzene
Overview
Description
“2,4-Dichloro-1-(2,2-dibromovinyl)benzene” is a chemical compound with the molecular formula C8H4Br2Cl2 . It is used in various chemical reactions and is often used in research .
Synthesis Analysis
The synthesis of “2,4-Dichloro-1-(2,2-dibromovinyl)benzene” involves several steps and specific conditions. One of the methods used for its synthesis is the Suzuki–Miyaura cross-coupling reaction with arylboronic acids in the presence of different Suzuki catalysts .Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-1-(2,2-dibromovinyl)benzene” contains a total of 16 bonds; 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis
“2,4-Dichloro-1-(2,2-dibromovinyl)benzene” can undergo various chemical reactions. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions with arylboronic acids .Scientific Research Applications
Fluorination in Organic Synthesis
One application of 2,4-Dichloro-1-(2,2-dibromovinyl)benzene derivatives is in the field of organic synthesis, specifically in regioselective fluorination. Zhao et al. (2016) demonstrated the direct fluorination of these derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H2O) in toluene, yielding (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds with high yields and regioselectivity. This process is notable for its dependence on reaction conditions and contributes to the synthesis of fluorinated organic compounds (Zhao, Ming, Tang, & Zhao, 2016).
Synthesis of Ruthenium-based Catalysts
In polymer chemistry, 2,4-Dichloro-1-(2,2-dibromovinyl)benzene derivatives have been used in synthesizing ruthenium-based catalysts for cyclopolymerization processes. Mayershofer, Nuyken, and Buchmeiser (2006) utilized these derivatives in the development of mono-, bi-, and trinuclear metathesis catalysts, which have applications in the synthesis of copolymers and other polymer materials (Mayershofer, Nuyken, & Buchmeiser, 2006).
Photocatalytic Oxidation Studies
The photocatalytic oxidation of compounds related to 2,4-Dichloro-1-(2,2-dibromovinyl)benzene has been studied for potential applications in wastewater treatment. Sun and Pignatello (1993) identified transient products formed during the mineralization of 2,4-Dichloro-1-(2,2-dibromovinyl)benzene by Fe 3+ -catalyzed hydrogen peroxide in dark or UV-assisted reactions. This research is significant for understanding the degradation pathways of chlorinated compounds in advanced oxidation processes (Sun & Pignatello, 1993).
Synthesis of Novel Fluorophores
In the field of materials science, 2,4-Dichloro-1-(2,2-dibromovinyl)benzene derivatives have been used in synthesizing novel fluorophores. Hwang et al. (2001) developed fluorophores by using Sonogashira reactions of 1,4-bis(dibromovinyl)benzene with various aromatic bromides. These fluorophores exhibit a range of emission maxima from indigo blue to reddish-orange and have potential applications in optical materials and sensors (Hwang, Son, Ku, & Kim, 2001).
properties
IUPAC Name |
2,4-dichloro-1-(2,2-dibromoethenyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2Cl2/c9-8(10)3-5-1-2-6(11)4-7(5)12/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKQDGXARVJYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1-(2,2-dibromovinyl)benzene | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-fluorobenzamide](/img/structure/B3040437.png)
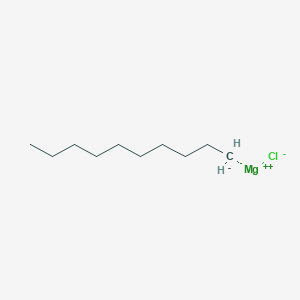
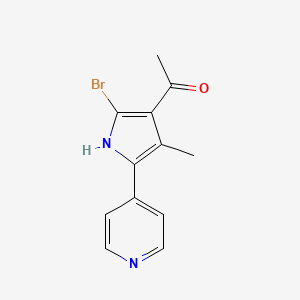
![(2S,3S,4S,5S,6R)-2-methoxy-6-[(triphenylmethoxy)methyl]oxane-3,4,5-triol](/img/structure/B3040444.png)
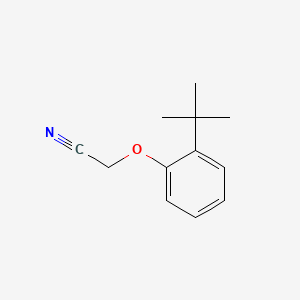
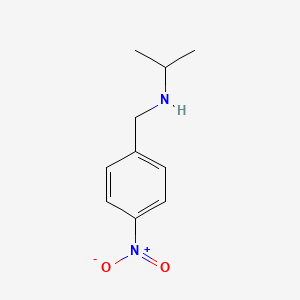
![Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B3040448.png)


![2-[(S)-alpha-Methylbenzyl]isoindoline-1-one](/img/structure/B3040454.png)

